molecular formula C10H12O2S B12584768 4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one CAS No. 646517-40-0

4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one

Cat. No.: B12584768
CAS No.: 646517-40-0
M. Wt: 196.27 g/mol
InChI Key: KTIHHBYQAPHEJW-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one, more commonly known as Thiolactomycin (TLM), is a naturally occurring antibiotic isolated from Nocardia species . This small molecule serves as a versatile building block in medicinal chemistry and a crucial research tool in microbiology and antibacterial discovery . Its primary research value lies in its potent and reversible inhibition of the bacterial Type II Fatty Acid Synthesis (FASII) pathway, which is essential for bacterial survival and distinct from the mammalian system . TLM acts as a competitive inhibitor that binds to the malonyl-acyl carrier protein (ACP) binding site of the β-ketoacyl-ACP synthase (KAS) enzymes, including FabB, FabF, and FabH . This mechanism disrupts the production of fatty acids and, in mycobacteria, critically inhibits the biosynthesis of mycolic acids, which are key constituents of the unique, impermeable cell wall of Mycobacterium tuberculosis . Research-grade TLM is provided for application in studies targeting multidrug-resistant pathogens. It has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including priority pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Francisella tularensis , Klebsiella pneumoniae , and Burkholderia pseudomallei . Its favorable physicochemical properties and specificity for the bacterial FASII pathway make it an excellent lead compound for developing novel antibacterial agents with a new mode of action . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

646517-40-0

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

4-hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one

InChI

InChI=1S/C10H12O2S/c1-4-7(2)6-10(3)8(11)5-9(12)13-10/h4-6,11H,1H2,2-3H3

InChI Key

KTIHHBYQAPHEJW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1(C(=CC(=O)S1)O)C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . The reaction conditions often require the presence of a base and a solvent, such as ethanol or methanol, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce the compound. These reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

    Substitution: Substitution reactions involve the replacement of a functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .

Scientific Research Applications

4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of infectious diseases.

    Industry: In industrial applications, the compound is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of 3-oxoacyl-[acyl-carrier-protein] synthase 1, an enzyme involved in fatty acid synthesis in bacteria . By inhibiting this enzyme, the compound disrupts the synthesis of essential fatty acids, leading to the death of the bacterial cell. This mechanism makes it a potential candidate for developing new antibiotics .

Comparison with Similar Compounds

Thiophenone Derivatives

  • Sotolone (3-Hydroxy-4,5-dimethyl-2(5H)-furanone): A furanone analog lacking the thiophene ring. Sotolone is renowned for its role as a flavor compound (e.g., in caramel and fenugreek) due to its low odor threshold (0.001–0.01 ppb) . The replacement of sulfur with oxygen in the ring reduces aromatic stability but enhances volatility, a key factor in flavor applications.

Dienyl-Sulphonyl Fluorides

  • α-Aryl-1,3-dienyl sulphonyl fluorides (D1–D7): Synthesized via Suzuki coupling (49–83% yields), these compounds feature a sulphonyl fluoride group instead of the thiophenone core. Their electron-withdrawing substituents enhance reactivity in click chemistry applications .
  • α-Alkynyl-1,3-dienyl-sulphonyl fluorides (D8–D14): Prepared via Sonogashira coupling (62–83% yields), these derivatives exhibit extended conjugation, enabling applications in photoaffinity labeling .

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Notable Properties
Target Compound Thiophen-2-one 4-OH, 5-Me, 2-methylbuta-1,3-dienyl Stereospecific, azidobutyl chain
Sotolone Furanone 3-OH, 4,5-diMe High volatility, flavor compound
D1–D7 1,3-Dienyl sulphonyl Aryl groups, SO₂F Click chemistry reactivity

Physical and Chemical Properties

  • Hydroxyacetophenone Derivatives: Compounds like 1-(4-Hydroxyphenyl)-2,2,2-triphenylethanone (from ) share hydroxyl and ketone functionalities. The thiophenone core in the target compound likely confers greater acidity to the 4-OH group compared to benzene-ring analogs due to electron-withdrawing effects of the sulfur atom .
  • Thermal Stability: The conjugated dienyl system in the target compound may enhance stability relative to non-conjugated analogs (e.g., simple alkenes), as seen in similar dienyl-sulphonyl fluorides .

Analytical and Computational Tools

Structural elucidation of such compounds relies on:

  • Crystallography : SHELXL () and WinGX/ORTEP () for refining and visualizing anisotropic displacement parameters.

Biological Activity

4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one, also known as 4-Hydroxy-3,5-Dimethyl-5-(2-Methyl-Buta-1,3-Dienyl)-5h-Thiophen-2-One, is a small organic molecule classified within the dihydrothiophene family. Its molecular formula is C11H14O2SC_{11}H_{14}O_2S, and it has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme tyrosinase.

PropertyValue
Molecular Weight210.293 g/mol
Chemical FormulaC11H14O2S
CAS Number82079-32-1
IUPAC Name(5R)-4-hydroxy-3,5-dimethyl-5-[(1E)-2-methylbuta-1,3-dien-1-yl]-2,5-dihydrothiophen-2-one
SynonymsNot Available

Tyrosinase Inhibition

One of the most significant biological activities associated with 4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one is its role as a tyrosinase inhibitor . Tyrosinase is a crucial enzyme in the biosynthesis of melanin and is implicated in various skin disorders and cosmetic applications. The inhibition of this enzyme can lead to reduced melanin production, making it a target for skin-whitening agents.

Case Studies:

  • Inhibition Mechanism : Research indicates that compounds structurally similar to 4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one exhibit mixed-type inhibition against tyrosinase. The binding affinity to the enzyme's active site suggests that these compounds can effectively compete with substrates like tyrosine and DOPA (dihydroxyphenylalanine) .
  • Comparative IC50 Values : The inhibitory potency of this compound can be compared to known inhibitors like kojic acid. For instance, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range, indicating strong inhibitory activity .

Antioxidant Activity

In addition to tyrosinase inhibition, there is evidence suggesting that this compound may exhibit antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

Experimental Studies

Several studies have explored the biological activity of related thiophene derivatives:

  • Kinetic Studies : Kinetic analyses have revealed that specific structural modifications enhance the inhibitory effects on tyrosinase. For example, hydroxylation at certain positions has been linked to increased binding affinity and inhibition efficacy .
  • Molecular Docking : Molecular docking studies have provided insights into the interaction between 4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one and tyrosinase. These studies help elucidate the binding sites and potential interactions that contribute to its inhibitory effects .

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